

A Spectroscopic Guide to (R)-2-Benzylpiperazine: Elucidating Structure and Chirality

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Compound of Interest

Compound Name:	(R)-2-Benzylpiperazine
CAS No.:	131288-11-4
Cat. No.:	B144857

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-2-Benzylpiperazine**, a chiral molecule of significant interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the principles behind the spectral features and the experimental considerations for obtaining high-quality data. While specific spectral data for the (R)-enantiomer is not widely published, this guide will utilize the available data for the achiral analogue, 1-benzylpiperazine (BZP), as a foundational reference. Crucially, we will also delve into methodologies for chiral discrimination, a critical aspect for any enantiomerically specific research.

Introduction to (R)-2-Benzylpiperazine

(R)-2-Benzylpiperazine belongs to the piperazine class of compounds, which are integral scaffolds in numerous pharmaceuticals. The presence of a chiral center at the 2-position of the piperazine ring introduces stereoisomerism, leading to (R) and (S) enantiomers. These

enantiomers can exhibit distinct pharmacological and toxicological profiles, making their individual characterization paramount in drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure and, with specific approaches, for probing its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For **(R)-2-Benzylpiperazine**, ^1H and ^{13}C NMR are fundamental for structural verification.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) reveals the chemical environment of the hydrogen atoms within the molecule. The spectrum of 1-benzylpiperazine in chloroform-d (CDCl_3) provides a template for what to expect with the chiral analogue.[\[1\]](#)

Table 1: ^1H NMR Data for 1-Benzylpiperazine in CDCl_3 [\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.39 - 7.18	m	5H	Aromatic (C_6H_5)
3.47	s	2H	Benzylic (CH_2)
2.86	t	4H	Piperazine (CH_2)
2.39	t	4H	Piperazine (CH_2)
1.56 (broad)	s	1H	NH

Causality of Experimental Choices: The choice of a deuterated solvent like CDCl_3 is crucial to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard to calibrate the chemical shift scale to 0 ppm.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the carbon skeleton of the molecule.

Table 2: ^{13}C NMR Data for 1-Benzylpiperazine

Chemical Shift (ppm)	Assignment
138.1	C (quaternary, Ar)
129.2	CH (Ar)
128.2	CH (Ar)
127.1	CH (Ar)
63.8	CH ₂ (benzylic)
54.4	CH ₂ (piperazine)
46.1	CH ₂ (piperazine)

(Data sourced from publicly available spectral databases for 1-benzylpiperazine)[2]

Expertise in Interpretation: The downfield shifts of the aromatic carbons are characteristic of their sp^2 hybridization. The benzylic carbon appears around 64 ppm, while the piperazine carbons are more upfield, consistent with sp^3 hybridized carbons attached to nitrogen.

Addressing Chirality with NMR

Standard NMR spectroscopy does not distinguish between enantiomers.[3] However, the enantiomeric purity of **(R)-2-Benzylpiperazine** can be assessed using chiral NMR techniques.

- **Chiral Shift Reagents:** Lanthanide-based chiral shift reagents can be added to the NMR sample.[4] These reagents form diastereomeric complexes with the enantiomers, which have different magnetic environments and, therefore, distinct NMR spectra.[4] This allows for the quantification of each enantiomer.
- **Chiral Solvating Agents:** Using a chiral solvent can induce a diastereomeric interaction with the enantiomers, leading to separate signals in the NMR spectrum.[5]

Experimental Workflow: Chiral NMR Analysis

Caption: Workflow for determining enantiomeric excess using chiral shift reagents in NMR.

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(R)-2-Benzylpiperazine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Instrumentation:** Place the NMR tube in the spectrometer's probe.
- **Acquisition:** Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard parameters. For ¹H NMR, a typical experiment involves a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.
- **Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Vibrational Frequencies for 1-Benzylpiperazine

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3500	N-H Stretch	Secondary Amine (N-H)
3000 - 3100	C-H Stretch (aromatic)	Aromatic Ring
2800 - 3000	C-H Stretch (aliphatic)	CH ₂ (piperazine, benzyl)
1600, 1495, 1450	C=C Stretch	Aromatic Ring
1400 - 1470	CH ₂ Bend	CH ₂
1000 - 1300	C-N Stretch	Amine
690 - 900	C-H Bend (out-of-plane)	Aromatic Ring

(Assignments are based on typical vibrational frequencies for the respective functional groups.)

Authoritative Grounding: The interpretation of IR spectra relies on well-established correlation charts that link absorption bands to specific functional groups and vibrational modes.

Experimental Protocol for FT-IR Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of neat **(R)-2-Benzylpiperazine** directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- **Sample Spectrum:** Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically performs the background subtraction. The resulting spectrum displays transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

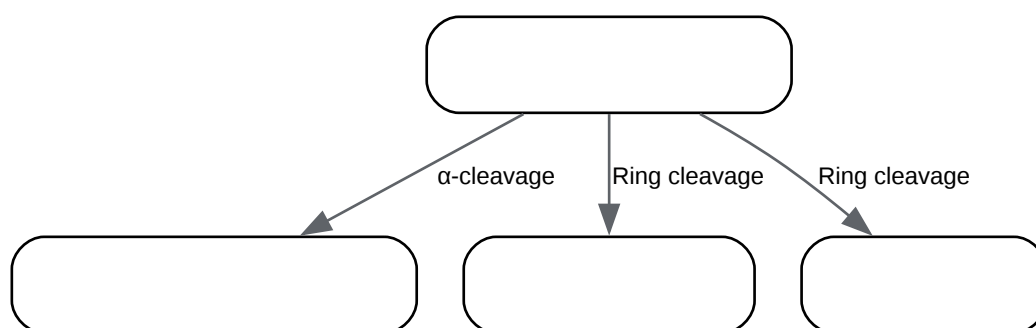
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of 1-benzylpiperazine shows a characteristic fragmentation pattern.^[6]

Table 4: Key Mass Spectral Peaks for 1-Benzylpiperazine^[6]

m/z	Relative Intensity	Proposed Fragment Ion
176	Moderate	[M] ⁺ (Molecular Ion)
134	High	[M - C ₃ H ₆ N] ⁺
91	Base Peak (100%)	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺
56	High	[C ₃ H ₆ N] ⁺ (Piperazine ring fragment)

Mechanistic Insight: The base peak at m/z 91 is a hallmark of compounds containing a benzyl group and is attributed to the highly stable tropylium ion formed by rearrangement of the benzyl cation.

Visualization of Fragmentation



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Caption: Proposed key fragmentation pathways for **(R)-2-Benzylpiperazine** in EI-MS.

Chiral Analysis by Mass Spectrometry

While conventional MS is achiral, several methods can be employed for enantiomeric differentiation.[7][8]

- Chiral Chromatography-MS: Coupling gas chromatography (GC) or liquid chromatography (LC) with a chiral stationary phase to a mass spectrometer allows for the separation of enantiomers before they enter the mass analyzer.[9]

- Diastereomeric Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent produces diastereomers, which have different physical properties and can be separated and distinguished by MS.

Experimental Protocol for GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **(R)-2-Benzylpiperazine** (approximately 10-100 ppm) in a volatile organic solvent such as methanol or dichloromethane.
- GC Separation:
 - Injector: Set the injector temperature to 250 °C.
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms). For chiral analysis, a chiral column would be employed.
 - Oven Program: A typical temperature program would start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
- MS Detection:
 - Ionization: Use electron ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a mass range of m/z 40-400.
- Data Analysis: Identify the peak corresponding to **(R)-2-Benzylpiperazine** by its retention time and compare its mass spectrum to a reference library.

Conclusion

The spectroscopic characterization of **(R)-2-Benzylpiperazine** is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, primarily based on its achiral analogue, 1-benzylpiperazine. The provided experimental protocols serve as a robust starting point for obtaining high-quality data. Of paramount importance is the consideration of the molecule's chirality. While standard spectroscopic techniques are "chirally blind," this guide has outlined established methodologies using chiral auxiliaries or chromatography to resolve and quantify the enantiomers. A thorough

and multi-faceted spectroscopic analysis, as detailed herein, is essential for the unambiguous structural elucidation and stereochemical assignment of **(R)-2-Benzylpiperazine**.

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